molecular formula C11H18ClNO B6361940 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 855350-91-3

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6361940
CAS No.: 855350-91-3
M. Wt: 215.72 g/mol
InChI Key: BPWLVNPKPABRGC-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.71972 . It is known for its unique structure, which includes a phenol group and an amino group attached to a butyl chain. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-aminomethylphenol with butan-2-yl chloride in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .

Chemical Reactions Analysis

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenol group can undergo electrophilic substitution reactions with halogens or nitro groups under acidic conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride include:

Properties

IUPAC Name

2-[(butan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLVNPKPABRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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